
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole is a synthetic organic compound characterized by the presence of a difluoroazetidine ring and a methylisoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole typically involves the following steps:
Formation of the Difluoroazetidine Ring: The difluoroazetidine ring can be synthesized through the reaction of a suitable precursor with a fluorinating agent under controlled conditions. This step often requires the use of a base and a solvent such as acetonitrile or dichloromethane.
Coupling with Methylisoxazole: The difluoroazetidine intermediate is then coupled with a methylisoxazole derivative. This coupling reaction can be facilitated by the use of a palladium catalyst and a ligand, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the isoxazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the difluoroazetidine ring, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoroazetidine ring, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, low temperature.
Substitution: Amines, thiols, dimethylformamide as solvent, elevated temperature.
Major Products
Oxidation: Formation of oxazoles or oxadiazoles.
Reduction: Formation of azetidines with reduced fluorine content.
Substitution: Formation of substituted azetidines with various functional groups.
科学的研究の応用
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block in organic synthesis.
作用機序
The mechanism of action of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole involves its interaction with specific molecular targets. The difluoroazetidine ring can form strong interactions with enzyme active sites, potentially inhibiting their activity. The methylisoxazole moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation.
類似化合物との比較
Similar Compounds
- 5-((3,3-Difluoroazetidin-1-yl)methyl)-2-methylisoxazole
- 5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylisoxazole
- 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-ethylisoxazole
Uniqueness
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole is unique due to the specific positioning of the methyl group on the isoxazole ring, which can influence its chemical reactivity and biological activity. The presence of the difluoroazetidine ring also imparts distinct properties, such as increased stability and specific interaction capabilities with biological targets.
特性
IUPAC Name |
5-[(3,3-difluoroazetidin-1-yl)methyl]-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-6-2-7(13-11-6)3-12-4-8(9,10)5-12/h2H,3-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSQHEUZXRGWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
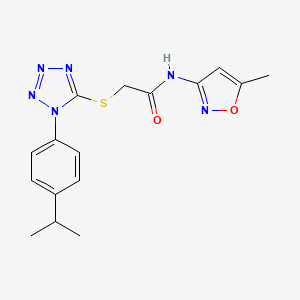
![6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2677124.png)
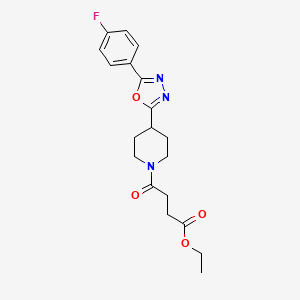

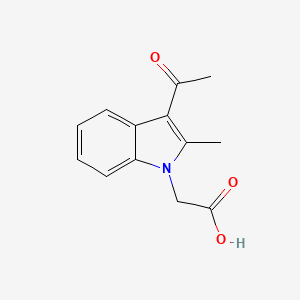
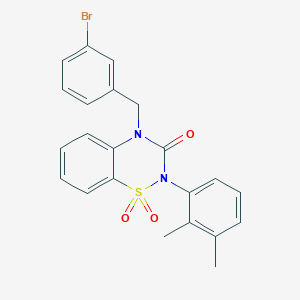
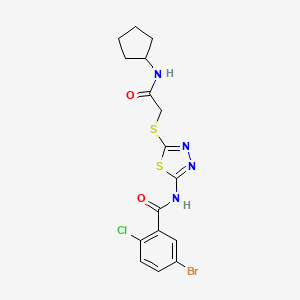

![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2677135.png)

![N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2677137.png)
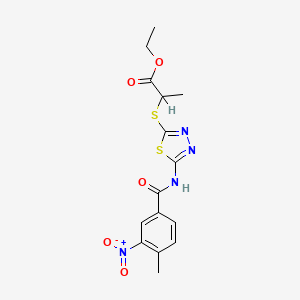

![7-tert-butyl3-methyl2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate](/img/structure/B2677141.png)
